molecular formula C11H11BrF3NO3S B2425131 1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034339-58-5

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2425131
CAS RN: 2034339-58-5
M. Wt: 374.17
InChI Key: ZOSQUMUBFDQXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Bromophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound is a member of the azetidine family and has been studied extensively for its unique properties and potential uses in various fields of research.

Scientific Research Applications

Synthetic Methodology and C–N Bond Formation

The synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehydes and o-phenylenediamine demonstrates the versatility of this compound. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone is obtained, while in the absence of sulfur, quinoxaline is formed in 1,4-dioxane. This method provides a cost-effective and general approach to C–N bond formation.

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-9-3-1-2-4-10(9)20(17,18)16-5-8(6-16)19-7-11(13,14)15/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSQUMUBFDQXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.